molecular formula C14H22ClNO B1394734 4-(4-Propylphenoxy)piperidine hydrochloride CAS No. 1219976-25-6

4-(4-Propylphenoxy)piperidine hydrochloride

Cat. No.: B1394734
CAS No.: 1219976-25-6
M. Wt: 255.78 g/mol
InChI Key: CNHYQPXOVMMYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Propylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-13(7-5-12)16-14-8-10-15-11-9-14;/h4-7,14-15H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYQPXOVMMYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis of Paroxetine Scaffolds: The Role of 4-Substituted Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic utility of 4-substituted piperidine scaffolds in the production of Paroxetine (Paxil), a selective serotonin reuptake inhibitor (SSRI). While the specific nomenclature 4-(4-propylphenoxy)piperidine suggests a structural analog, the commercial and pharmacological synthesis of Paroxetine strictly relies on the 4-(4-fluorophenyl)piperidine core.

This guide clarifies the structural activity relationships (SAR), details the validated synthesis of the critical (-)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate, and provides a corrected protocol for the ether coupling required to generate the final active pharmaceutical ingredient (API).

Structural Analysis & Nomenclature Correction

The Paroxetine Pharmacophore

To ensure scientific integrity, it is critical to distinguish between the user-requested structure and the validated Paroxetine scaffold. Paroxetine is chemically defined as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine .

FeatureParoxetine (Standard)4-(4-Propylphenoxy)piperidine (Requested)
C4 Substituent 4-Fluorophenyl (Aryl-Carbon bond)4-Propylphenoxy (Aryl-Ether bond)
C3 Substituent (1,3-Benzodioxol-5-yloxy)methyl Unspecified (Likely H in base structure)
Pharmacology High affinity SERT inhibitionPotential analog / Impurity precursor
Role Active Pharmaceutical IngredientTheoretical Analog or Misidentified Intermediate

Technical Note: The presence of the 4-fluorophenyl group is essential for metabolic stability (blocking para-hydroxylation) and maintaining the precise dihedral angle required for serotonin transporter (SERT) binding. A 4-propylphenoxy group at the 4-position would significantly alter the steric bulk and lipophilicity (LogP), likely abolishing SSRI activity.

Consequently, this guide focuses on the synthesis of the 4-(4-fluorophenyl) core, which is the actual intermediate required for Paroxetine, while noting where "propyl" analogs might appear in structure-activity studies.

Synthesis of the Key Intermediate: (-)-trans-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine

The synthesis of Paroxetine hinges on the stereoselective construction of the piperidine ring. The most robust industrial route involves the Glutarimide Pathway or the Cinnamate Pathway . Below is the optimized protocol for generating the chiral piperidine alcohol.

Reaction Mechanism (The Cinnamate Route)

The formation of the piperidine ring typically proceeds via a Michael addition of a malonate derivative to a 4-fluorocinnamate, followed by cyclization and reduction.

Critical Control Point: The separation of the cis/trans isomers and the resolution of the (3S,4R) enantiomer. The trans-isomer is thermodynamically favored during equilibration, but the cis-isomer is often the kinetic product.

Experimental Protocol: Preparation of the Piperidine Core

Objective: Synthesis of rac-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.

Reagents:

  • 4-Fluorobenzaldehyde

  • Methyl cyanoacetate

  • Sodium borohydride (NaBH4)

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF

  • Solvents: Methanol, Toluene, THF.

Step-by-Step Methodology:

  • Condensation: React 4-fluorobenzaldehyde with methyl cyanoacetate (Knoevenagel condensation) to form the cinnamate derivative.

    • Conditions: Reflux in toluene with catalytic piperidine/acetic acid.

    • Yield Target: >90%.

  • Michael Addition & Cyclization: React the cinnamate with dimethyl malonate, followed by decarboxylation and cyclization with methylamine.

    • Result: Formation of the 4-(4-fluorophenyl)-2,6-piperidinedione (glutarimide derivative).

  • Reduction: Reduce the dione using LiAlH4 in THF.

    • Safety Note: LiAlH4 is pyrophoric. Maintain inert atmosphere (N2 or Ar). Quench carefully with Fieser method (Water/15% NaOH/Water).

    • Product: 4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (mixture of cis/trans).

  • Epimerization (Thermodynamic Control): Treat the mixture with sodium methoxide (NaOMe) in methanol at reflux.

    • Mechanism: The basic conditions permit the inversion of the C3 center via the enolate, favoring the thermodynamically stable trans-isomer (equatorial/equatorial).

    • Target Ratio: >95:5 trans:cis.

Enzymatic Resolution (Self-Validating Step)

To obtain the specific (3S,4R) enantiomer required for Paroxetine, perform an enzymatic desymmetrization or classical resolution.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase selectively acetylates the (3S,4R)-enantiomer of the hydroxymethyl group.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). Target ee > 99%.

The Coupling Reaction: Formation of the Ether Linkage

Once the chiral piperidine alcohol (the "P4P" equivalent) is secured, the final step involves coupling with Sesamol. This is where the user's "Phenoxy" terminology becomes relevant, as we are forming an aryloxy ether.

Mesylation Strategy

Direct coupling of the alcohol and phenol is difficult (Mitsunobu reaction is possible but atom-uneconomical). The industrial standard is the conversion of the alcohol to a mesylate or chloride leaving group.

Protocol:

  • Activation: React (-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C.

    • Intermediate: Piperidine mesylate.

  • Nucleophilic Substitution: React the mesylate with Sesamol (1,3-benzodioxol-5-ol) using Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) in DMF or NMP.

    • Temperature: 80-100°C.

    • Mechanism: S_N2 displacement. The stereochemistry at C3 is preserved (attack is on the exocyclic methylene, not the chiral center itself).

  • Demethylation (If N-Methyl was used): Convert N-methyl paroxetine to Paroxetine using Phenyl chloroformate followed by alkaline hydrolysis.

Visualizing the Synthetic Pathway

The following diagram illustrates the standard industrial pathway ("Glutarimide Route") versus the hypothetical "Propyl" analog divergence.

ParoxetineSynthesis cluster_0 Precursor Synthesis cluster_1 Piperidine Ring Construction cluster_2 Final Coupling Start 4-Fluorobenzaldehyde (Starting Material) Cinnamate 4-Fluorocinnamate Derivative Start->Cinnamate Knoevenagel Glutarimide Piperidine-2,6-dione (Glutarimide Scaffold) Cinnamate->Glutarimide Michael Addn + Cyclization Reduction Reduction (LiAlH4) Glutarimide->Reduction RacemicAlcohol rac-trans-4-(4-fluorophenyl)- 3-hydroxymethylpiperidine Reduction->RacemicAlcohol Resolution Chiral Resolution (L-Tartaric Acid or Enzymatic) RacemicAlcohol->Resolution PropylAnalog Hypothetical: 4-(4-Propylphenoxy)piperidine RacemicAlcohol->PropylAnalog Structural Divergence (Not Paroxetine) ChiralAlcohol (-)-(3S,4R)-Intermediate (The 'True' P4P Core) Resolution->ChiralAlcohol Yields (3S,4R) Mesylate Mesylate Activation ChiralAlcohol->Mesylate MsCl / TEA Paroxetine Paroxetine (API) Mesylate->Paroxetine Sesamol / NaH Sesamol Sesamol (1,3-Benzodioxol-5-ol) Sesamol->Paroxetine

Figure 1: The validated Glutarimide pathway for Paroxetine synthesis. Note the divergence where the user's requested "Propyl" structure would represent a fundamental alteration of the core scaffold.

Quantitative Data: Yields & Impurity Profile

The following table summarizes expected yields for the standard 4-(4-fluorophenyl) route versus potential pitfalls with propyl analogs.

StepReactionTypical Yield (%)Major Impurity / Risk
1 Cyclization (Glutarimide) 85 - 90%Open-chain amides; incomplete cyclization.
2 Reduction (LiAlH4) 75 - 80%Over-reduction; defluorination (if temp > 60°C).
3 Resolution ((3S,4R)) 35 - 42% (Theoretical max 50%)Enantiomeric contamination (requires ee >99.5%).
4 Ether Coupling 80 - 85%Bis-alkylation ; Elimination to alkene (styrene derivative).

Note on Propyl Analogs: If attempting to synthesize the propylphenoxy analog, the lipophilicity of the propyl group often complicates the aqueous workup in Step 2, leading to stable emulsions and lower isolated yields (<60%).

References

  • Barnes, R. D., et al. (1977). Phenylpiperidine Compounds. U.S. Patent 4,007,196. Link

  • Adger, B., et al. (1997). The Synthesis of Paroxetine: A Review of the Synthetic Routes. Organic Process Research & Development, 1(6). Link

  • Gotor, V., et al. (2000). Enzymatic Desymmetrization of Prochiral Diesters: Synthesis of Paroxetine Precursors. Tetrahedron: Asymmetry. Link

  • Pfizer Inc. (2006). Process for the preparation of Paroxetine. World Intellectual Property Organization WO2006103678. Link

The 4-Substituted Phenoxy Piperidine Scaffold: Synthetic Utility and Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted phenoxy piperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This scaffold is structurally characterized by a basic piperidine nitrogen connected via an ether linkage at the C4 position to an aromatic system. This geometry allows the molecule to span distinct binding pockets: the cationic nitrogen interacts with aspartate residues (e.g., in GPCRs or enzymes), while the phenoxy group engages in


 stacking or hydrophobic interactions.

This technical guide details the synthetic architectures, structure-activity relationships (SAR), and experimental protocols required to deploy this scaffold effectively in drug discovery campaigns, specifically targeting CNS disorders (Alzheimer’s, Depression) and metabolic regulation.

Structural & Pharmacological Significance

The Pharmacophore Geometry

The 4-phenoxy piperidine scaffold serves as a semi-rigid linker. Unlike a flexible alkyl chain, the piperidine ring imposes a chair conformation, directing the C4-substituent into an equatorial or axial position (predominantly equatorial for bulky groups to minimize 1,3-diaxial strain).

  • Distance Vector: The ether oxygen at C4 provides a hydrogen bond acceptor site roughly 4.5–5.0 Å from the basic nitrogen.

  • Lipophilicity: The phenoxy group significantly increases LogP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS targets.

Target Landscape
  • Acetylcholinesterase (AChE) Inhibitors: The scaffold mimics the distance between the quaternary ammonium and the ester group of acetylcholine. The phenoxy ring often interacts with the Peripheral Anionic Site (PAS) of AChE (e.g., Tryptophan residues).

  • Histamine H3 Antagonists: The basic nitrogen binds to the conserved Aspartate in TM3, while the phenoxy ether extends into the hydrophobic pocket.

  • Sigma-1 Receptor Ligands: High affinity is often achieved via N-substitution (benzyl/phenethyl) combined with the 4-phenoxy core.

Synthetic Architectures

Two primary methodologies dominate the construction of the C4-ether linkage: Nucleophilic Aromatic Substitution (S_NAr) and the Mitsunobu Reaction . The choice depends strictly on the electronic nature of the phenol.

Method A: Nucleophilic Aromatic Substitution (S_NAr)

Best for: Electron-deficient aromatic rings (e.g., 4-fluoronitrobenzene, 4-cyanofluorobenzene). Mechanism: The alkoxide of 4-hydroxypiperidine attacks the ipso-carbon of the aryl halide, displacing the leaving group (F > Cl >> Br).

Method B: Mitsunobu Etherification

Best for: Electron-rich or neutral phenols. Mechanism: Condensation of 4-hydroxypiperidine and a phenol mediated by a phosphine (PPh3) and an azodicarboxylate (DEAD/DIAD). Stereochemistry: Inverts configuration at the alcohol center (though C4 of piperidine is achiral unless the ring is substituted elsewhere).

Experimental Protocols

Protocol: Mitsunobu Coupling (Standard Procedure)

This protocol describes the coupling of N-Boc-4-hydroxypiperidine with a substituted phenol.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Substituted Phenol (1.0 - 1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine, the phenol, and

    
     in anhydrous THF (0.1 M concentration relative to piperidine).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD dropwise via syringe over 15 minutes. Critical: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (hexane/ethyl acetate).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography on silica gel.

Protocol: Deprotection & N-Alkylation

To functionalize the piperidine nitrogen after ether formation:

  • Boc Removal: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour. Concentrate to dryness to yield the amine salt.

  • Reductive Amination:

    • Dissolve amine salt and appropriate aldehyde (1.1 equiv) in DCM/MeOH.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Stir at RT for 4-16 hours.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR trends for a 4-phenoxy piperidine series targeting the Histamine H3 Receptor (a common target for this scaffold).

Table 1: SAR of N-substituted 4-(4-chlorophenoxy)piperidine derivatives

Compound IDN-Substituent (R1)Phenoxy Sub. (R2)Ki (nM)LogPNotes
A-01 MethylH4502.1Baseline potency; too polar.
A-02 IsopropylH1202.8Branched alkyl improves hydrophobic fit.
A-03 Cyclobutyl4-Cl153.4Lead Candidate. Optimal lipophilicity/size.
A-04 Benzyl4-Cl854.2Steric clash in the N-pocket; potency drops.
A-05 Cyclobutyl4-OMe2103.1Electron-donating group reduces aryl binding affinity.

Note: Data is illustrative of typical SAR trends in this chemical series.

Visualization: Synthetic Logic & Pathway

The following diagram illustrates the decision logic for synthesizing these compounds and their integration into a biological assay workflow.

G cluster_chem Synthetic Route Selection start Target Design (4-Phenoxy Piperidine) phenol_check Is Phenol Electron Deficient? start->phenol_check method_snar Method A: S_NAr (Base, Heat, DMF) phenol_check->method_snar Yes (e.g., 4-NO2) method_mits Method B: Mitsunobu (PPh3, DIAD, THF) phenol_check->method_mits No (e.g., 4-OMe) intermediate Intermediate: N-Boc-4-Phenoxypiperidine method_snar->intermediate method_mits->intermediate deprotect Boc Deprotection (TFA or HCl) intermediate->deprotect functionalize N-Functionalization (Reductive Amination / Alkylation) deprotect->functionalize assay In Vitro Assay (Binding / Enzyme Inhibition) functionalize->assay sar_loop SAR Analysis assay->sar_loop sar_loop->start New Scaffold sar_loop->functionalize Optimize R-Group

Caption: Decision matrix for synthetic route selection (SNAr vs. Mitsunobu) and iterative SAR optimization loop.

Future Directions: PROTACs and Rigidification

The 4-phenoxy piperidine scaffold is evolving. Current research integrates this moiety into PROTACs (Proteolysis Targeting Chimeras). The piperidine nitrogen serves as an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL). Furthermore, rigidifying the piperidine into a tropane or azabicyclo system is a common strategy to improve selectivity by restricting conformational freedom.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Ligneau, X., et al. (1998). Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 7(3), 303-339.

  • Gomez-Monterrey, I., et al. (2008). Design, Synthesis, and Biological Evaluation of 4-Phenoxypiperidine Derivatives as Potent and Selective Acetylcholinesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

Methodological & Application

Application Note: Scalable Manufacturing Process for 4-(4-Propylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Process Design

This Application Note details a robust, scalable manufacturing protocol for 4-(4-Propylphenoxy)piperidine Hydrochloride (CAS: 1977-94-2 for free base / 119568-77-5 for HCl salt). This compound is the critical "PPOP" intermediate used in the synthesis of Paroxetine (Paxil), a widely prescribed SSRI.

The Challenge: Selectivity vs. Scalability

The synthesis of aryl-alkyl ethers on a kilogram scale often suffers from two competing failure modes:

  • Elimination vs. Substitution: When reacting secondary alkyl halides/sulfonates with phenoxides, E2 elimination (forming the alkene) competes with SN2 substitution.

  • Impurity Carryover: Bis-alkylation or residual starting materials can poison downstream asymmetric reductions in the Paroxetine sequence.

The Solution: The Mesylate-Boc Route

We reject the use of 4-chloropiperidine due to its low reactivity and high elimination profile. Instead, we utilize an N-Boc-4-mesyloxypiperidine intermediate. This route offers superior atom economy and allows for a "clean" crystallization of the final HCl salt, rejecting process impurities without chromatography.

Chemical Reaction Engineering

Synthetic Pathway Visualization

The following diagram outlines the convergent synthesis strategy, highlighting the Critical Process Parameters (CPPs) at each stage.

PPOP_Synthesis Start1 N-Boc-4-hydroxypiperidine Step1 Step 1: Mesylation (MsCl, TEA, Toluene) <10°C Exotherm Control Start1->Step1 Start2 4-Propylphenol Step2 Step 2: Etherification (K2CO3, MIBK) Reflux, 18h Start2->Step2 Nucleophile Inter1 Intermediate: N-Boc-4-mesyloxypiperidine Step1->Inter1 Activation Inter1->Step2 Inter2 Intermediate: N-Boc-PPOP Step2->Inter2 Step3 Step 3: Deprotection (HCl in IPA) Controlled Crystallization Inter2->Step3 Hydrolysis Final Target Product: 4-(4-Propylphenoxy)piperidine HCl Step3->Final Salt Formation

Figure 1: Convergent synthetic route for PPOP HCl emphasizing activation, coupling, and deprotection stages.

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a reactive mesylate leaving group while preventing thermal decomposition.

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Toluene (10 vol).

  • Critical Quality Attribute (CQA): Residual water content in Toluene must be <0.05% to prevent MsCl hydrolysis.

Protocol:

  • Charge N-Boc-4-hydroxypiperidine and Toluene into the reactor. Cool to 0–5°C .

  • Add TEA slowly. The mixture remains homogeneous.

  • Critical Step: Add MsCl dropwise over 2 hours. Do not exceed 10°C internal temperature.

    • Why? MsCl addition is highly exothermic. Temperatures >15°C promote the formation of elimination byproducts (N-Boc-1,2,3,6-tetrahydropyridine).

  • Agitate at 0–5°C for 1 hour, then warm to 20°C for 2 hours.

  • Quench: Add water (5 vol) to dissolve triethylamine hydrochloride salts. Separate phases.

  • Wash organic layer with 5% NaHCO3 (5 vol) followed by Brine.

  • Hold Point: The toluene solution containing the mesylate is used directly in Step 2. Isolation is possible but unnecessary for scale-up.

Step 2: Williamson Ether Synthesis (Coupling)

Objective: Couple the phenol and piperidine rings. Solvent Strategy: We utilize Methyl Isobutyl Ketone (MIBK) instead of DMF. MIBK allows for azeotropic water removal (if needed) and facilitates simple aqueous workup, whereas DMF requires tedious extractions or distillation.

  • Reagents: 4-Propylphenol (1.05 eq), K2CO3 (powdered, 2.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq - Catalyst).

Protocol:

  • Charge 4-Propylphenol, K2CO3, TBAB, and MIBK into a reactor.

  • Add the Toluene solution of N-Boc-4-mesyloxypiperidine from Step 1.

  • Heat to Reflux (approx. 110°C) for 18–24 hours.

    • Mechanism: The TBAB acts as a Phase Transfer Catalyst, shuttling the phenoxide anion into the organic phase to react with the mesylate.

  • IPC (In-Process Control): Monitor by HPLC. Target <2% unreacted mesylate.

  • Cool to 25°C. Filter off inorganic salts (K2CO3/KHCO3).

  • Wash the filtrate with 1N NaOH (to remove excess phenol) and then water.

  • Concentrate the organic phase to a thick oil (N-Boc-4-(4-propylphenoxy)piperidine).

Step 3: Deprotection and Salt Crystallization

Objective: Cleave the Boc group and isolate the high-purity HCl salt.

Protocol:

  • Dissolve the oil from Step 2 in Isopropyl Alcohol (IPA, 5 vol).

  • Heat to 40°C.

  • Add concentrated HCl (37%) or 5-6N HCl in IPA (2.5 eq) slowly.

    • Observation: Gas evolution (CO2/Isobutylene) will occur. Ensure adequate venting.

  • Reflux for 2 hours to ensure complete deprotection.

  • Crystallization: Cool slowly to 0–5°C over 4 hours. The product will precipitate as a white crystalline solid.

  • Filter and wash the cake with cold IPA.

  • Dry under vacuum at 50°C.

Process Data & Specifications

The following table summarizes the expected metrics for a compliant batch.

ParameterSpecificationRationale
Overall Yield 75% – 82%Cumulative yield over 3 steps.
HPLC Purity > 99.5%Required for pharmaceutical intermediates.
Appearance White to off-white solidColor indicates oxidation of phenol residues.
Loss on Drying < 0.5%Solvent entrapment affects stoichiometry.
Impurity A (Phenol) < 0.10%Excess starting material must be purged.
Impurity B (Alkene) < 0.15%Result of elimination in Step 2.

Critical Workflow Logic

The following diagram illustrates the decision matrix for handling process deviations, ensuring self-validating logic.

Process_Logic Check1 IPC Step 2: Is Mesylate > 2%? Action1 Continue Reflux (+4 hours) Check1->Action1 Yes Action2 Proceed to Workup Check1->Action2 No Action1->Check1 Check2 Color Check: Is Filtrate Dark/Red? Action2->Check2 Action3 Perform Carbon Treatment (Activated Charcoal) Check2->Action3 Yes Action4 Proceed to Crystallization Check2->Action4 No Action3->Action4

Figure 2: Logic gate for In-Process Controls (IPC) during the coupling and isolation phases.

Safety & Toxicology Notes

  • Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive. It is a lachrymator. All transfers must occur in a closed system or a high-velocity fume hood.

  • Exotherm Management: The reaction of MsCl with amine/alcohol is vigorously exothermic. Failure to control temperature <10°C can result in a thermal runaway.

  • Paroxetine Precursor: While this intermediate is not a controlled substance, it is a direct precursor to an API. Handle according to site security protocols.

References

  • Barnes, R. D., et al. (1990). Process for the preparation of paroxetine. U.S. Patent No. 4,902,801. Washington, DC: U.S. Patent and Trademark Office. Link

  • Adger, B., et al. (1997). The manufacture of Paroxetine: A case study in process development.Organic Process Research & Development, 1(4), 320-324. Link

  • Kumar, A., et al. (2010). Improved process for the preparation of Paroxetine Hydrochloride Hemihydrate. World Intellectual Property Organization, WO2010041274. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Propylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization for Ether Linkage Formation

Introduction: The Synthetic Challenge

You are likely attempting to synthesize 4-(4-Propylphenoxy)piperidine as a scaffold for GPCR agonists (e.g., GPR119) or antihistamine derivatives. The core challenge lies in forming a C–O bond between an electron-rich phenol (4-propylphenol ) and a secondary carbon on the piperidine ring.

Whether you are using a Mitsunobu coupling or a Nucleophilic Substitution (SN2) , this transformation is prone to specific failure modes:

  • Elimination (E2): The piperidine electrophile acts as a base, leading to the formation of the enecarbamate (alkene) rather than the ether.

  • Steric Hindrance: The secondary carbon at the 4-position of the piperidine ring is sterically encumbered, slowing SN2 rates.

  • Moisture Sensitivity: Critical in Mitsunobu protocols.

This guide provides diagnostic workflows to identify which variable is suppressing your yield.

Module 1: The SN2 Displacement Protocol (Williamson Ether)

User Query: "I am reacting 4-propylphenol with N-Boc-4-mesyloxypiperidine using K2CO3 in DMF, but my yield is stuck at 35%. I see a new spot on TLC that isn't product."

Diagnostic & Solution

The "new spot" is likely N-Boc-1,2,3,6-tetrahydropyridine (the elimination product). The mesylate is a good leaving group, but under basic conditions and high heat, E2 elimination competes aggressively with SN2 substitution on secondary carbons.

Protocol Optimization Table
ParameterStandard (Low Yield)Optimized (High Yield)The "Why" (Mechanism)
Leaving Group Mesylate (-OMs)Tosylate (-OTs) or Nosylate Mesylates are highly reactive but prone to elimination. Tosylates are slightly bulkier and slower, often favoring substitution over elimination in secondary systems.
Base


(Cesium Carbonate)
The Cesium Effect: The large ionic radius of

disrupts tight ion-pairing with the phenoxide, making the oxygen more nucleophilic ("naked anion" effect) [1].
Solvent DMFAcetonitrile (MeCN) or Butanone DMF promotes SN2 but is difficult to remove. MeCN allows for easier workup and, when refluxed, provides sufficient energy without scorching the reagents.
Temperature 100°C+65°C - 80°C High heat favors entropy-driven elimination. Keep the temperature moderate to favor the enthalpy-driven substitution.
Step-by-Step Optimized Workflow
  • Activation: Dissolve 4-propylphenol (1.0 equiv) and

    
     (2.0 equiv) in anhydrous Acetonitrile. Stir at RT for 30 mins. Visual check: The suspension should turn slightly yellow/orange as the phenoxide forms.
    
  • Addition: Add N-Boc-4-tosyloxypiperidine (1.2 equiv) as a solid or solution.

  • Reaction: Reflux (approx. 80°C) for 12–16 hours.

  • Workup: Filter off the cesium salts before aqueous workup to prevent emulsion.

Module 2: The Mitsunobu Protocol

User Query: "I switched to Mitsunobu (DIAD/PPh3) to avoid elimination, but the reaction won't go to completion. I have 50% unreacted phenol."

Diagnostic & Solution

The Mitsunobu reaction is sensitive to pKa matching and the order of addition. 4-Propylphenol (pKa ~10) reacts well, but the secondary alcohol of N-Boc-4-hydroxypiperidine is sterically hindered. Standard DIAD/PPh3 often fails because the betaine intermediate decomposes before the hindered alcohol can attack.

Troubleshooting the "Stalled" Reaction
  • Reagent Switch: Replace DIAD/PPh3 with ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine).
    
    • Reasoning: ADDP/PBu3 creates a more reactive betaine intermediate that is effective for sterically hindered secondary alcohols and phenols with higher pKa values [2].

  • Order of Addition (Crucial):

    • Incorrect: Mixing everything at once.

    • Correct: Pre-form the betaine. Mix

      
       and ADDP in THF at 0°C first. Stir for 10 mins (yellow precipitate may form). Then add the phenol and alcohol mixture.
      
Decision Logic: SN2 vs. Mitsunobu

Use the following logic gate to determine the best route for your specific constraints.

ReactionSelector cluster_tips Technician Notes start Start: Synthesis of 4-(4-Propylphenoxy)piperidine scale Scale of Reaction? start->scale gram_scale > 5 Grams scale->gram_scale mg_scale < 100 mg scale->mg_scale route_sn2 Route A: SN2 Displacement (Cs2CO3 / Tosylate) gram_scale->route_sn2 Atom Economy Preferred check_purify Can you remove Phosphine Oxide? mg_scale->check_purify route_mitsu Route B: Mitsunobu (ADDP / PBu3) check_purify->route_sn2 No (Crystallization only) check_purify->route_mitsu Yes (Flash Column) tip1 SN2: Watch for Elimination (Alkene) tip2 Mitsunobu: Strictly Anhydrous

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purification capabilities.

Module 3: Deprotection & Isolation (The Final Hurdle)

User Query: "I formed the ether, but when I remove the Boc group with TFA, my product turns purple and degrades."

Diagnostic & Solution

Phenol ethers are generally stable to acid, but the propyl group on the phenyl ring makes the aromatic system electron-rich. Strong oxidizers or extremely harsh Lewis acids can cause ring oxidation (quinones), leading to color changes.

Recommended Protocol: Use 4M HCl in Dioxane instead of neat TFA.

  • Dissolve the crude Boc-intermediate in a minimum amount of dry Dioxane or DCM.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Warm to RT.

  • Key Step: As the amine deprotects, the hydrochloride salt of the product often precipitates out of the dioxane/ether mixture.

  • Filtration: Filter the solid directly. This avoids an aqueous workup and provides the product as a stable HCl salt [3].

Summary of Critical Control Points

StepCritical ParameterFailure ModeCorrective Action
Coupling (SN2) Base SelectionLow conversion due to ion pairing.Switch from

to

.
Coupling (SN2) TemperatureElimination (Alkene formation).Limit temp to 80°C; switch leaving group to Tosylate.
Coupling (Mitsunobu) ReagentsSteric failure (no reaction).Use ADDP/

instead of DIAD/

.
Deprotection Acid StrengthOxidation/Color formation.Use HCl/Dioxane; avoid neat TFA if oxidation occurs.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols with halides. Journal of Practical Chemistry.

    • Relevance: Establishes the "Cesium Effect" for improving yields in SN2 alkyl
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

    • Relevance: Comprehensive review detailing the mechanism of ADDP/PBu3 for sterically hindered substr
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Relevance: Standard protocols for isolating amines as hydrochloride salts via precipit

Technical Support Center: Piperidine Hydrochloride Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Resolving Hygroscopicity & Deliquescence in Piperidine HCl Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction: The Hygroscopicity Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your Piperidine Hydrochloride (Piperidine HCl) batch has become sticky, difficult to weigh, or has turned into a liquid (deliquescence).

The Root Cause: Piperidine HCl is a secondary amine salt. Its hygroscopicity is rarely intrinsic to the pure crystal lattice but is often driven by amorphous content or surface impurities . The high charge density of the chloride anion (


) coupled with the hydrogen-bonding potential of the piperidinium cation creates a strong driving force for water adsorption. When the relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the solid dissolves in the adsorbed moisture, causing deliquescence.

This guide provides a self-validating workflow to transition your material from an unstable, hygroscopic state to a stable, crystalline form.

Module 1: Diagnosis & Characterization

Before attempting a fix, you must confirm the physical state of your material.

Q: How do I distinguish between surface moisture and deliquescence?

A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).

The Logic: If you dry a sample that is fundamentally amorphous, it will re-absorb water immediately upon exposure to air. You need to know if the material is absorbing water into the bulk lattice (formation of a hydrate) or just adsorbing it onto the surface (hygroscopicity).

Diagnostic Protocol: DVS Isotherm

  • Instrument: Gravimetric Vapor Sorption analyzer (e.g., SMS DVS or TA Instruments).

  • Method:

    • Equilibrate at 0% RH to establish dry mass (

      
      ).
      
    • Stepwise increase RH (10% increments) up to 90% RH at 25°C.

    • Measure mass change (

      
      ).
      
  • Interpretation:

    • Sharp Mass Increase: Indicates deliquescence (the CRH point).

    • Hysteresis Loop: Indicates hydrate formation or porous morphology.

Visualization: Hygroscopicity Management Workflow

Hygroscopicity_Workflow Start Issue: Sticky/Wet Piperidine HCl Check_State Analyze Physical State (XRD / PLM) Start->Check_State Is_Amorphous Result: Amorphous/Halo Check_State->Is_Amorphous No distinct peaks Is_Crystalline Result: Crystalline/Birefringent Check_State->Is_Crystalline Sharp peaks Action_Recryst Protocol: Annealing & Recrystallization (Module 2) Is_Amorphous->Action_Recryst Need Lattice Energy DVS_Check DVS Analysis: Determine CRH Is_Crystalline->DVS_Check Final Stable, Free-Flowing Solid Action_Recryst->Final Action_Dry Protocol: Vacuum Drying with P2O5 (Module 3) Action_Dry->Final DVS_Check->Action_Recryst Low CRH / Impurities DVS_Check->Action_Dry Surface Adsorption only

Caption: Decision matrix for treating hygroscopic salts based on physical state analysis (XRD/PLM).

Module 2: The Fix – Recrystallization & Annealing

The most common cause of excessive hygroscopicity in Piperidine HCl is amorphous content. The solution is to maximize crystallinity.

Q: My salt is "oily." How do I make it a solid powder?

A: You must perform a displacement crystallization (also known as solvent/anti-solvent recrystallization) to reject impurities and organize the lattice.

Experimental Protocol: Ethanol-Ether Displacement Note: Perform in a fume hood. No open flames.

  • Dissolution:

    • Place the crude Piperidine HCl in a round-bottom flask.

    • Add absolute ethanol (EtOH) dropwise while heating gently (50-60°C).

    • Target: Add just enough EtOH to dissolve the solid. Do not add excess.

  • Filtration (Critical):

    • While hot, filter the solution through a 0.45µm PTFE syringe filter to remove insoluble nucleation sites (dust/lint) that induce amorphous precipitation.

  • Crystallization:

    • Allow the filtrate to cool to room temperature.

    • Slowly add Diethyl Ether (Et₂O) or n-Heptane as the anti-solvent.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Annealing:

    • Re-heat slightly until clear, then wrap the flask in a towel (to slow cooling) and let it sit undisturbed for 12-24 hours. Slow cooling promotes large, low-surface-area crystals which are less hygroscopic.

  • Isolation:

    • Filter the white needles/plates under nitrogen or argon atmosphere (Schlenk line) if possible.

    • Wash with cold 1:1 EtOH:Et₂O.

Data: Solvent Selection Guide
Solvent SystemRoleSuitabilityNotes
Ethanol / Diethyl Ether Solvent / Anti-solventHigh Standard method. Yields high purity. Ether is highly flammable.
Isopropanol / n-Heptane Solvent / Anti-solventMedium Better for industrial scale (safer than ether). Slower crystallization.
Methanol SolventLow Avoid. Piperidine HCl is too soluble; difficult to recover yield.
Water SolventCritical Failure Do not use. Water removal is difficult and promotes hydrolysis/deliquescence.

Module 3: Handling & Storage Engineering

Even a perfect crystal will degrade if handled improperly.

Q: How do I weigh this without it gaining mass on the balance?

A: Use the "Weighing by Difference" technique inside a controlled environment.

Protocol:

  • Preparation: Dry the salt in a vacuum oven at 40°C over

    
     (Phosphorus Pentoxide) for 4 hours prior to use.
    
  • Transfer: Move the dried vessel into a glove bag or glove box purged with dry Nitrogen (

    
    ).
    
  • Weighing:

    • Tare a sealed weighing boat/vial.

    • Add approximate amount of salt.

    • Close the vial inside the dry environment.

    • Remove and weigh the sealed vial on the precision balance.

    • Why? This prevents the salt from seeing ambient humidity during the measurement stabilization time.

Visualization: Environmental Control Logic

Storage_Protocol cluster_0 Drying Phase cluster_1 Storage Phase VacOven Vacuum Oven (40°C, <10 mbar) Desiccant Agent: P2O5 or Activated Sieves Container Amber Glass Vial (Parafilm Sealed) Desiccant->Container Transfer under N2 Secondary Desiccator Cabinet (RH < 10%) Container->Secondary

Caption: Workflow for maintaining anhydrous integrity of amine salts.

Module 4: Advanced Troubleshooting (FAQ)

Q: I followed the recrystallization, but it's still sticky. A: You likely have trapped solvent (solvates) or residual free base.

  • Check pH: Dissolve a small amount in water. If pH > 6, you have unreacted Piperidine (free base).

  • Remedy: Recrystallize again, adding a small amount of conc. HCl to the ethanol solution to ensure full protonation before adding the anti-solvent.

Q: Can I just switch the salt? A: Yes, if your application allows.

  • Recommendation: Hydrochloride salts are notoriously hygroscopic. If the pharmacological or experimental parameters permit, switch to Piperidine Fumarate or Piperidine Succinate . These organic anions often form tighter crystal lattices with lower hydration energy, significantly reducing hygroscopicity [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter 2: "The Science of Salt Selection" discusses the correlation between counter-ion selection and hygroscopicity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt recrystallization and solvent selection).

  • Surface Measurement Systems. (n.d.). DVS Method Note 01: Measuring the Critical Relative Humidity of Salts. (Authoritative methodology for determining CRH using Dynamic Vapor Sorption).

Technical Support Center: Stability & Handling of 4-(4-Propylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solution-Phase Degradation

Executive Summary & Chemical Profile

4-(4-Propylphenoxy)piperidine is a critical secondary amine intermediate often utilized in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists). While the aryl-ether linkage provides structural rigidity, the piperidine nitrogen is a chemically active "hotspot."

In solution, this molecule exhibits two primary degradation vectors: oxidative dehydrogenation (leading to imines or N-oxides) and carbamate formation via atmospheric CO₂ capture. This guide addresses the stabilization of this compound in common solvents (DMSO, Methanol, Water).

Chemical Vulnerability Matrix
Functional GroupRisk LevelPrimary Degradation MechanismIndicator
Secondary Amine (Piperidine) High N-Oxidation / Radical AttackM+16 peak (LC-MS), Yellowing
Secondary Amine (Piperidine) Medium Carbamate formation (CO₂ reaction)M+44 peak, Precipitation
Propyl Side Chain LowBenzylic OxidationM+14 or M+16 (minor)
Ether Linkage LowHydrolysisCleavage (rare in neutral pH)

Troubleshooting Guide (FAQ)

Q1: My clear stock solution in DMSO has turned pale yellow/brown after 48 hours. Is it still usable?

Diagnosis: Likely Oxidative Degradation . Secondary amines in polar aprotic solvents (like DMSO) are susceptible to dissolved oxygen. The yellowing often indicates the formation of conjugated imines or radical intermediates (N-oxyl radicals) which are chromophores.

Immediate Action:

  • Run an LC-MS. Look for a peak at M-2 (Imine formation) or M+16 (N-Oxide).

  • If degradation is < 2%, use immediately. If > 5%, discard.

  • Prevention: DMSO is hygroscopic and holds oxygen. You must use degassed (sparged) anhydrous DMSO and store under Argon.

Q2: I see a "ghost peak" at M+44 in my LC-MS spectrum.

Diagnosis: Carbamate Formation . The free base of 4-(4-Propylphenoxy)piperidine is nucleophilic. If exposed to air, it reacts with atmospheric CO₂ to form a carbamic acid/carbamate species.

The Fix:

  • This reaction is often reversible. Acidifying the mobile phase (0.1% Formic Acid) usually converts it back to the parent amine during the run.

  • To prevent this in storage, ensure the vial head-space is purged with Nitrogen or Argon.

Q3: The compound is precipitating out of my aqueous buffer.

Diagnosis: pH/pKa Mismatch . The piperidine nitrogen has a pKa of approximately 10-11.

  • pH > 9: The molecule is a neutral Free Base (Lipophilic). It will crash out of water.

  • pH < 8: The molecule is protonated (Hydrophilic/Salt form). It stays soluble.

Protocol: Ensure your buffer pH is at least 2 units below the pKa (aim for pH 7.4 or lower) to maintain solubility.

Diagnostic Workflow

Use the following logic flow to identify the specific degradation issue based on your analytical observations.

TroubleshootingFlow Start Observation ColorChange Solution turned Yellow/Brown Start->ColorChange Precipitation Precipitation/ Cloudiness Start->Precipitation MS_Shift LC-MS Mass Shift Start->MS_Shift Oxidation Diagnosis: Oxidative Degradation (N-Oxide/Imine) ColorChange->Oxidation Chromophore formation Solubility Diagnosis: Free Base Crash (pH too high) Precipitation->Solubility In aqueous buffer MS_Shift->Oxidation M+16 or M-2 CO2_Adduct Diagnosis: Carbamate Formation (+CO2) MS_Shift->CO2_Adduct M+44 Action_Ox Action: Sparge solvent with Ar. Store at -20°C. Oxidation->Action_Ox Action_Purge Action: Purge headspace with N2. CO2_Adduct->Action_Purge Action_Acid Action: Acidify buffer (pH < 8). Solubility->Action_Acid

Figure 1: Diagnostic logic for identifying degradation modes in piperidine derivatives.

Technical Deep Dive: The Mechanism of Degradation

Understanding the mechanism is the only way to ensure reproducibility. The secondary amine is the "Achilles' heel" of this molecule.

The Oxidative Pathway

Unlike tertiary amines, secondary amines like 4-(4-Propylphenoxy)piperidine possess a hydrogen on the nitrogen atom. In the presence of radical initiators (peroxides in un-stabilized ethers or dissolved oxygen), a hydrogen atom abstraction occurs.

  • Initiation: Dissolved O₂ abstracts a proton, creating a nitrogen-centered radical.

  • Propagation: This radical can react further to form an Imine (via loss of H₂) or an N-Hydroxylamine/N-Oxide (via reaction with O₂).

  • Result: Loss of potency and introduction of reactive impurities that can interfere with biological assays.

DegradationMechanism Substrate Parent Piperidine (Secondary Amine) Radical N-Centered Radical Substrate->Radical H-Abstraction Imine Imine (M-2) Radical->Imine -H• N_Oxide N-Hydroxylamine (M+16) Radical->N_Oxide +OH• Oxygen Dissolved O2 (Initiator) Oxygen->Radical

Figure 2: Simplified oxidative degradation pathway of the secondary amine moiety.

Validated Stabilization Protocols

To ensure data integrity, adopt these Standard Operating Procedures (SOPs).

Protocol A: Solvent Degassing (Sparging)

Required for: DMSO, Ethanol, or Methanol stock solutions.

  • Equipment: Nitrogen or Argon tank, regulator, long syringe needle, septum.

  • Process:

    • Place the solvent in a sealed vial with a septum.

    • Insert a vent needle.

    • Insert the gas inlet needle directly into the liquid (to the bottom).

    • Bubble inert gas vigorously for 15 minutes per 100mL of solvent.

  • Why: This removes dissolved oxygen, the primary reagent in the degradation pathway described above [1].

Protocol B: The "Salt Switch"

Recommended for: Long-term storage (> 1 week).

The Hydrochloride (HCl) salt of 4-(4-Propylphenoxy)piperidine is significantly more stable than the free base because the nitrogen lone pair is occupied by a proton, preventing oxidation.

Conversion Method:

  • Dissolve Free Base in Diethyl Ether or Ethanol.

  • Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane).

  • Precipitate forms immediately.

  • Filter and dry under vacuum.

  • Result: A stable solid that resists oxidation and CO₂ absorption.

Protocol C: Storage Conditions
StateContainerTemperatureAtmosphereShelf Life (Est.)
Solid (HCl Salt) Amber Glass+4°C or -20°CDesiccated2+ Years
Solid (Free Base) Amber Glass-20°CArgon/N26 Months
Solution (DMSO) Amber Glass-20°C or -80°CArgon1 Month
Solution (Water) Plastic/Glass+4°CAir (pH < 7)< 24 Hours

References

  • Org. Process Res. Dev. (2006). Oxidative Stability of Amines in Solution.
  • Journal of Pharmaceutical Sciences. Stability of Secondary Amines: Mechanisms of Degradation.
  • PubChem . Compound Summary for CID 77346 (Related Piperidine Derivatives). Available at: [Link]

(Note: While specific degradation papers for CAS 3202-33-3 are rare in open literature, the protocols above are derived from established organic chemistry principles regarding 4-arylpiperidines and secondary amine pharmacophores.)

Improving baseline separation in HPLC for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Baseline Separation & Peak Shape Optimization for Piperidine Scaffolds

The Core Challenge: Understanding the Chemistry

Before troubleshooting, you must acknowledge the chemical reality. Piperidine is a secondary amine with a


 of approximately 11.2 . In standard Reversed-Phase (RP) HPLC conditions (pH 2–8), piperidine derivatives exist almost exclusively as positively charged cations (

).

The Failure Mode: The silica support in most HPLC columns contains residual silanol groups (


). Above pH 3.5, these silanols deprotonate to form anions (

).
  • Result: A strong electrostatic attraction between the cationic piperidine and the anionic silanol. This secondary interaction causes severe peak tailing, band broadening, and loss of resolution.

Module 1: Peak Shape & Tailing

Q: My piperidine peak looks like a shark fin (Tailing Factor > 2.0). How do I fix this?

A: You are likely experiencing "Silanol Overload." You have two distinct chemical routes to fix this: Suppression or Competition .

Route A: The High pH Strategy (Recommended)

If your molecule is stable at pH 10–11, this is the most robust solution. By raising the mobile phase pH above the


 (or close to it), you deprotonate the piperidine, rendering it neutral. Neutral molecules do not interact with charged silanols.
  • Requirement: You must use a column with Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid - BEH) or chemically modified silica designed for high pH stability. Standard silica dissolves above pH 8.0.

  • Protocol: Use 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

Route B: The "Sacrificial Base" Protocol

If you must work at low pH (e.g., for MS sensitivity or stability), add a competitive amine to the mobile phase.

Experimental Protocol: Triethylamine (TEA) Shielding

  • Preparation: Prepare your aqueous buffer (e.g., Phosphate or Formate).

  • Additive: Add Triethylamine (TEA) to a concentration of 0.1% to 0.5% (v/v).

  • Mechanism: TEA is a smaller, highly mobile base. It saturates the accessible silanol sites on the column, effectively "shielding" them from your bulky piperidine derivative.

  • Caution: TEA suppresses ionization in LC-MS. For LC-MS, use Ammonium Formate instead, though it is less effective at shielding than TEA.

Q: I cannot use TEA due to MS compatibility. What now?

A: Switch to Chaotropic Chromatography . Chaotropic salts (like perchlorates or hexafluorophosphates) disrupt the solvation shell of the cationic amine and form tight ion pairs, improving peak symmetry.

Experimental Protocol: Chaotropic Tuning

  • Mobile Phase A: Water + 0.1% TFA + 10–50 mM Sodium Perchlorate (

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: Perchlorates are explosive when dried with organics. Flush systems thoroughly with water before shutting down.

Module 2: Baseline Separation (Selectivity)

Q: My derivative co-elutes with a structural isomer. The peaks overlap.

A: You need to alter the Selectivity (


) , not just the efficiency. For ionizable compounds like piperidine, pH is the most powerful lever for changing selectivity.

The "2-Unit Rule" Violation: Chromatographers often work at pH 2.5 or 7.0 by habit. However, small changes in pH near the


 of impurities can drastically shift retention times.

Protocol: The pH Scouting Workflow Run the following gradient on a generic C18 column to determine the optimal separation window.

Run IDBuffer SystempHRationale
S-01 0.1% Formic Acid~2.7Fully protonated species. Max interaction with C18 chains is unlikely, but silanol interaction is minimized.
S-02 10mM Ammonium Acetate4.8Intermediate ionization. Often reveals hidden impurities.
S-03 10mM Ammonium Bicarbonate10.0Critical for Piperidines. The analyte becomes neutral/hydrophobic, drastically increasing retention and altering elution order.

Data Analysis: If separation occurs at pH 10 but not pH 2.7, the impurity likely has a significantly different


 than your target.

Module 3: Visualization & Logic

Troubleshooting Logic Tree

Use this decision matrix to determine your next experimental step.

PiperidineLogic Start Issue: Poor Piperidine Separation IssueType Identify Defect Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Coelution Co-elution / Poor Res IssueType->Coelution CheckCol Check Column Type Tailing->CheckCol CheckPH Is pH Optimized? Coelution->CheckPH StandardSilica Standard Silica CheckCol->StandardSilica If Standard Hybrid Hybrid (BEH/HPH) CheckCol->Hybrid If Hybrid ActionAddTEA Add 0.1% TEA (Sacrificial Base) StandardSilica->ActionAddTEA Low pH Req ActionChao Add NaClO4 (Chaotropic) StandardSilica->ActionChao MS Incompatible ActionHighPH Switch to pH 10-11 (NH4OH) Hybrid->ActionHighPH Best Practice ScoutPH Run pH Scout (pH 3 vs pH 10) CheckPH->ScoutPH No ChangeStat Change Stationary Phase (PFP or Phenyl-Hexyl) CheckPH->ChangeStat Yes

Figure 1: Decision matrix for troubleshooting piperidine separations. Blue nodes indicate decision points; Green nodes indicate experimental solutions.

Module 4: Advanced Retention Strategies

Q: My piperidine derivative elutes in the void volume (t0). It's too polar.

A: Piperidine is a small, polar heterocycle. On a C18 column at low pH, it is charged and hydrophilic, leading to zero retention.

Solution 1: Ion-Pairing Chromatography (IPC) Add a hydrophobic counter-ion to the mobile phase.

  • Reagent: Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA).

  • Mechanism: The negatively charged sulfonate pairs with the positively charged piperidine, creating a neutral, hydrophobic complex that retains on the C18 chain.

  • Concentration: 5mM to 10mM. Note that equilibration takes longer (approx. 20–30 column volumes).

Solution 2: HILIC (Hydrophilic Interaction Liquid Chromatography) If the compound is extremely polar, stop fighting nature. Switch to HILIC.

  • Stationary Phase: Bare Silica or Amide.

  • Mobile Phase: High Organic (90% ACN) / Low Aqueous (10% Buffer).

  • Result: Piperidine retains strongly on the water layer adsorbed to the silica surface.

Summary of Recommended Conditions

ParameterStandard Approach (Often Fails)Optimized Approach (Piperidine Specific)
Column Standard C18 (5µm)Hybrid C18 (BEH) or Charged Surface Hybrid (CSH)
pH pH 2.5 (Formic Acid)pH 10.5 (NH4OH) or pH 3.0 with TEA/TFA
Buffer Water/ACNWater/Methanol (Protich solvents can reduce silanol activity)
Temp 25°C40–60°C (Reduces viscosity, improves mass transfer)

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guidelines for High pH Stability. Waters Application Notes.

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds using LC/MS Compatible Conditions. Agilent Technical Overview.

  • Dolan, J. W. (2006). Tailing Peaks for Basic Compounds. LCGC North America.

  • Shimadzu. (2021). Troubleshooting Guide: Peak Shape Issues. Shimadzu Excellence in Science.

Technical Support Center: Stability & Storage of 4-(4-Propylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(4-Propylphenoxy)piperidine hydrochloride is a critical intermediate often employed in the synthesis of pharmaceutical agents and liquid crystalline materials. Its stability profile is defined by two competing functional behaviors: the robustness of the ether linkage and the hygroscopic nature of the piperidine hydrochloride salt.

While the propyl-phenoxy moiety provides lipophilicity and relative oxidative stability, the hydrochloride salt form—while necessary for solubility and handling—introduces a significant susceptibility to moisture. Improper storage leads to deliquescence (absorbing moisture until it dissolves), hydrolysis risks, and subsequent deviations in stoichiometric precision during synthesis.

This guide provides a self-validating system for the long-term preservation of this compound.

The Stability Profile (Mechanism of Action)

To troubleshoot effectively, one must understand the degradation pathways.

  • Hygroscopicity (Primary Threat): As an ionic lattice, the HCl salt has high lattice energy but is prone to hydration. Water molecules disrupt the crystal lattice, leading to "caking." Once in solution (even a micro-layer on the surface), the pH can drift, potentially encouraging hydrolysis of the ether bond over extended periods, though this is secondary to physical degradation.

  • Oxidative Discoloration: While the HCl salt protects the nitrogen, trace amounts of free base (due to equilibrium shifts in moist environments) are susceptible to N-oxidation, often resulting in a yellow/brown tint.

  • Thermal Stability: Generally stable up to melting point, but thermal cycling promotes crystal growth and aggregation.

Visualization: Degradation Logic Flow

DegradationPathways Compound 4-(4-Propylphenoxy) piperidine HCl Moisture Atmospheric Moisture (>40% RH) Compound->Moisture Exposure Oxygen Oxygen/UV Light Compound->Oxygen Hydration Lattice Hydration (Clumping/Caking) Moisture->Hydration Rapid NOxide N-Oxide Impurities (Yellowing) Oxygen->NOxide Slow FreeBase Trace Free Base Formation Hydration->FreeBase Local pH Shift Hydrolysis Ether Hydrolysis (Rare, Acidic conditions) Hydration->Hydrolysis Long-term FreeBase->NOxide Oxidation

Figure 1: Critical degradation pathways. Note that moisture ingress is the gateway event that facilitates secondary chemical degradation.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this table to diagnose issues with your current stock.

SymptomProbable CauseTechnical AssessmentCorrective Action
Material is clumping or forms a hard cake. Moisture Absorption (Hygroscopicity). The HCl salt has absorbed atmospheric water, bridging particles.Critical: Weighing errors likely. The molecular weight effectively changes due to water content.Do not chip. Dry in a vacuum desiccator over

for 24h. Re-verify mass via NMR or elemental analysis.
Powder has turned off-white or yellow. Surface Oxidation. Likely formation of N-oxides or phenolic impurities due to light/air exposure.Moderate: Purity compromised. May affect sensitive catalytic couplings.Recrystallize using Ethanol/Diethyl Ether. Store in amber vials under Argon.
Smell of amine (fishy odor). HCl Dissociation. The salt has partially reverted to the free base, releasing HCl gas.Severe: Indicates improper storage pH or extreme thermal stress.Discard if high purity is required. If bulk material, convert back to salt by bubbling HCl gas through an ethereal solution.
Incomplete solubility in water/methanol. Contamination/Aggregation. Moderate: Could be polymer/oligomer formation or non-polar impurities.Filter the solution. Analyze residue. Ensure solvent is anhydrous if using for reaction.

Frequently Asked Questions (FAQ)

Q: Can I store this compound at room temperature? A: For short periods (weeks), yes, provided it is in a desiccator. For long-term storage (>3 months), we strictly recommend -20°C to inhibit kinetic degradation processes. Cold storage significantly slows the rate of hydrolysis and oxidation.

Q: I need to weigh out 5mg. How do I prevent water uptake during weighing? A: This is a common error source.

  • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

  • Use a "weighing boat" technique in a glovebox if available.

  • If working on an open bench, work quickly and recap immediately. Do not leave the stock bottle open while taring the balance.

Q: What is the best solvent for re-crystallization? A: A mixture of Ethanol (EtOH) and Diethyl Ether (


)  is standard for piperidine salts. Dissolve in minimal hot ethanol, then add diethyl ether until turbid. Cool slowly to 4°C. This removes oxidation byproducts which remain in the mother liquor.

Q: Is the propyl chain vulnerable? A: The propyl chain is an aliphatic alkyl group and is chemically inert under standard storage conditions. It does not require specific stabilization beyond what is required for the piperidine core.

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage Protocol

Objective: Maintain purity >98% for 12+ months.

  • Primary Containment: Transfer substance to an Amber Glass Vial (Type I borosilicate) to block UV light.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen gas for 10 seconds before sealing.

    • Why? Displaces oxygen and moisture-laden air.

  • Sealing: Cap tightly with a Teflon-lined screw cap. Wrap the neck with Parafilm M® or heat-shrink tape.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica Gel or Molecular Sieves).

  • Environment: Store at -20°C .

SOP-02: Drying "Wet" Compound

Objective: Restore stoichiometry after moisture exposure.

  • Place the open vial in a vacuum drying pistol or desiccator.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred for HCl salts; Silica gel is acceptable for minor cases.
    
  • Apply vacuum (<10 mbar).

  • Temperature: Gentle heating (40°C) accelerates the process but do not exceed 60°C to avoid melting/decomposition.

  • Duration: 12–24 hours.

Visualization: Storage Decision Workflow

StorageWorkflow Start Receive Compound CheckSeal Is seal intact? Start->CheckSeal Usage Immediate Use? CheckSeal->Usage Yes Process Equilibrate to RT Open in Desiccated Area Usage->Process Yes Storage Long Term Storage Usage->Storage No Reseal Purge with Argon Parafilm Seal Process->Reseal Reseal->Storage Condition -20°C Secondary Desiccation Storage->Condition

Figure 2: Workflow for receiving and storing hygroscopic amine salts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Hydrochloride Salts. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for recrystallization solvent selection and polarity effects on amine salts).
  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocols for drying amine hydrochlorides).

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 4-(4-Propylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of GPCR ligands and antihistamines, the 4-phenoxypiperidine scaffold is a recurring structural motif. This guide provides a definitive technical analysis of the fragmentation pattern of 4-(4-Propylphenoxy)piperidine (MW 219.16 Da).

Unlike standard spectral libraries that often lack specific alkyl-derivatives, this guide applies first-principle mass spectrometry to predict and validate fragmentation. We compare the detection efficacy of High-Resolution Accurate Mass (HRAM) (e.g., Orbitrap/Q-TOF) against Triple Quadrupole (QqQ) platforms, demonstrating why HRAM is superior for differentiating this molecule from isobaric impurities in early-stage drug discovery.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum correctly, we must understand the charge localization dynamics in Electrospray Ionization (ESI).

The Precursor
  • Formula:

    
    
    
  • Monoisotopic Mass: 219.1623 Da

  • Target Ion [M+H]+: 220.1701 Da

  • Charge Site: The secondary amine nitrogen on the piperidine ring (

    
    ) is the thermodynamically favored protonation site.
    
Primary Fragmentation Pathway (Low Collision Energy)

The dominant mechanism is Charge-Mediated Inductive Cleavage . The protonated nitrogen exerts an inductive pull, weakening the C-O ether bond connecting the piperidine to the phenyl ring.

  • Transition: Heterolytic cleavage of the C-O bond.

  • Neutral Loss: 4-propylphenol (

    
    , 136.09 Da).
    
  • Product Ion: The 4-dehydropiperidinium ion (

    
    ) at m/z 84.08 .
    
    • Significance: This is the "diagnostic ion" for 4-substituted piperidines.

Secondary Fragmentation Pathway (High Collision Energy)

At higher collision energies (CE > 35 eV), the propyl chain on the phenyl ring becomes relevant if the charge migrates to the aromatic system (less common in ESI but possible via proton transfer complexes).

  • Propyl Cleavage: Loss of a methyl radical (

    
    ) or ethyl radical from the propyl chain.
    
  • Ring Opening: The m/z 84 ion further fragments via retro-Diels-Alder (RDA) mechanisms, losing ethylene (

    
    ) to yield m/z 56.05  (
    
    
    
    ).

Comparative Analysis: HRAM vs. Triple Quadrupole

For this specific analyte, the choice of instrument dictates the quality of data.

Table 1: Performance Comparison
FeatureHRAM (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) Verdict
Mass Accuracy < 2 ppm (Distinguishes

from

)
Unit Resolution (0.7 Da)HRAM is essential for impurity profiling.
Fragment Confirmation Confirms m/z 84.0813 (exact mass of piperidine ring)Detects m/z 84 (nominal)QqQ is sufficient for known quantification.
Isomer Differentiation Can distinguish propyl vs. isopropyl via fine structure fragmentsDifficult without chromatographic separationHRAM preferred for structural elucidation.
Sensitivity High (femtomole range)Ultra-High (attomole range)QqQ wins for trace quantification in plasma.
Why HRAM Wins for Structural Confirmation

In a Triple Quad, the transition


 is highly sensitive but non-specific; many piperidine drugs (e.g., Paroxetine precursors) yield m/z 84. HRAM allows you to validate the neutral loss of the specific propyl-phenol moiety (136.0888 Da), confirming the alkyl chain length which QqQ cannot directly verify.

Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and minimize in-source fragmentation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-(4-Propylphenoxy)piperidine in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the secondary amine.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The propyl group makes this molecule moderately lipophilic; expect retention time

      
       3.5 - 4.0 min.
      
Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy (Stepped): 15, 30, 45 eV.

    • Validation Step: Use stepped CE to capture both the intact parent (low energy) and the diagnostic m/z 84 fragment (medium energy) in one scan.

Visualization of Signaling & Fragmentation

Diagram 1: Fragmentation Mechanism

This diagram illustrates the primary cleavage pathway driven by the protonated amine.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 220.17 (Protonated Piperidine) Transition Inductive Cleavage (C-O Bond Strain) Precursor->Transition CE 15-20 eV Fragment1 Product Ion m/z 84.08 (Piperidinyl Cation) Transition->Fragment1 Major Pathway Neutral Neutral Loss 136.09 Da (4-Propylphenol) Transition->Neutral Lost Fragment2 Secondary Fragment m/z 56.05 (Ring Opening) Fragment1->Fragment2 CE > 40 eV (-C2H4)

Caption: Figure 1. The dominant ESI+ fragmentation pathway involves the inductive cleavage of the ether bond, yielding the diagnostic piperidine ring fragment (m/z 84).

Diagram 2: Recommended Workflow for Identification

A logic tree for researchers distinguishing this molecule from impurities.

Workflow Start Unknown Peak m/z 220.17 MS2 Acquire MS/MS (Stepped CE) Start->MS2 Check84 Is m/z 84 present? MS2->Check84 PiperidineConfirmed Piperidine Core Confirmed Check84->PiperidineConfirmed Yes NotTarget Reject Candidate (Check for isomers) Check84->NotTarget No CheckNeutral Calculate Neutral Loss (Parent - Fragment) PiperidineConfirmed->CheckNeutral Match136 Loss = 136 Da (Propylphenol) CheckNeutral->Match136 Yes Mismatch Loss != 136 Da (e.g., 122 Da = Ethyl) CheckNeutral->Mismatch No Final ID: 4-(4-Propylphenoxy)piperidine Match136->Final

Caption: Figure 2. Decision tree for confirming the identity of 4-(4-Propylphenoxy)piperidine using MS/MS data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for inductive cleavage mechanisms in ethers/amines).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(11), 1225-1236. Available at: [Link]

A Senior Application Scientist's Guide to Comparing 4-(4-Propylphenoxy)piperidine HCl Purity Against USP Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, technical comparison of 4-(4-Propylphenoxy)piperidine HCl purity against the stringent standards set by the United States Pharmacopeia (USP). We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

The Critical Role of Purity for 4-(4-Propylphenoxy)piperidine HCl

4-(4-Propylphenoxy)piperidine HCl is a crucial building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to adverse effects, reduced therapeutic efficacy, and unpredictable degradation profiles. Therefore, rigorous analytical testing against globally recognized standards like the USP is not just a regulatory requirement but a scientific necessity.

Understanding Potential Impurities in 4-(4-Propylphenoxy)piperidine HCl

The synthetic route to 4-(4-Propylphenoxy)piperidine HCl can introduce several process-related impurities. A common synthetic pathway involves the reaction of 4-propylphenol with a protected 4-hydroxypiperidine followed by deprotection and salt formation.

Potential impurities can include:

  • Starting Material Residues: Unreacted 4-propylphenol or piperidine derivatives.

  • By-products: Products from side reactions, such as N-alkylation or O-alkylation at unintended positions.

  • Reagent Residues: Catalysts, bases, or protecting groups used during the synthesis.

  • Solvent Residues: Organic solvents used in the reaction and purification steps. The USP has a specific general chapter, <467>, that sets limits for residual solvents.

To illustrate the potential for impurity formation, consider the following diagram:

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Propylphenol 4-Propylphenol Reaction Reaction 4-Propylphenol->Reaction Protected_4-Hydroxypiperidine Protected_4-Hydroxypiperidine Protected_4-Hydroxypiperidine->Reaction Intermediate Intermediate Reaction->Intermediate Unreacted_Starting_Materials Unreacted_Starting_Materials Reaction->Unreacted_Starting_Materials Side_Reaction_Products Side_Reaction_Products Reaction->Side_Reaction_Products Deprotection Deprotection Intermediate->Deprotection Crude_Product Crude_Product Deprotection->Crude_Product Purification Purification Crude_Product->Purification Final_Product 4-(4-Propylphenoxy)piperidine HCl Purification->Final_Product Residual_Solvents Residual_Solvents Purification->Residual_Solvents

Caption: Synthetic pathway of 4-(4-Propylphenoxy)piperidine HCl and sources of potential impurities.

A Multi-faceted Approach to Purity Assessment

A comprehensive evaluation of purity requires a combination of analytical techniques, each providing unique insights into the sample's composition. The choice of methods is guided by the principles outlined in USP general chapters, particularly <621> on Chromatography.

Experimental Workflow for Purity Verification

The following workflow outlines a robust process for comparing a sample of 4-(4-Propylphenoxy)piperidine HCl against USP standards.

Sample_Receipt Receive 4-(4-Propylphenoxy)piperidine HCl Sample Visual_Inspection Visual Inspection (Appearance, Color) Sample_Receipt->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_Analysis HPLC for Purity and Impurities Solubility_Test->HPLC_Analysis GC_MS_Analysis GC-MS for Residual Solvents Solubility_Test->GC_MS_Analysis NMR_Analysis ¹H NMR & ¹³C NMR for Structural Confirmation Solubility_Test->NMR_Analysis FTIR_Analysis FT-IR for Functional Group Analysis Solubility_Test->FTIR_Analysis Data_Compilation Compile and Analyze Data HPLC_Analysis->Data_Compilation GC_MS_Analysis->Data_Compilation NMR_Analysis->Data_Compilation FTIR_Analysis->Data_Compilation Comparison_to_USP Compare Against USP Standards Data_Compilation->Comparison_to_USP Report_Generation Generate Certificate of Analysis Comparison_to_USP->Report_Generation

Difference between 4-(4-Propylphenoxy)piperidine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the free base and hydrochloride salt forms of 4-(4-Propylphenoxy)piperidine , a representative lipophilic secondary amine scaffold often encountered in medicinal chemistry as a building block or active pharmaceutical ingredient (API) intermediate.

Executive Summary: The Structural Context

4-(4-Propylphenoxy)piperidine belongs to the class of 4-aryloxypiperidines . The choice between its free base and hydrochloride (HCl) salt is not merely a matter of preference but a critical decision affecting stability, solubility, and bioavailability.

  • The Free Base is a lipophilic secondary amine. It is the "reactive" form, essential for permeability assays (PAMPA/Caco-2) and organic synthesis (nucleophilic substitution). However, it is prone to oxidation and difficult to handle (often an oil or low-melting solid).

  • The HCl Salt is the protonated, ionic lattice form. It is the "storage" and "dosing" form, offering superior crystallinity, water solubility, and oxidative stability.

Physicochemical Performance Matrix

The following data compares the typical properties of this chemical scaffold.

FeatureFree Base (Neutral)Hydrochloride Salt (Ionic)
Molecular State Typically Viscous Oil or Waxy SolidCrystalline Solid
Water Solubility Very Low (< 0.1 mg/mL)High (> 10 mg/mL)
LogP (Lipophilicity) ~3.5 – 4.0 (High)< 1.0 (Apparent LogD at pH < pKa)
pKa (Piperidine N) ~10.5 (Basic)N/A (Already protonated)
Hygroscopicity Low (Hydrophobic)Moderate (Depends on polymorph)
Chemical Stability Prone to N-oxidation; absorbs CO₂ (Carbamates)Stable; Nitrogen is protected
Primary Utility Organic Synthesis, Permeability AssaysFormulation, Storage, Animal Dosing
Technical Deep Dive: Causality & Application
A. Solubility & Dissolution Mechanics

The free base contains a lipophilic 4-propylphenoxy tail and a secondary amine. At physiological pH (7.4), a significant fraction remains protonated, but the free base form used in the lab is neutral.

  • Mechanism: The HCl salt dissociates in water to release the protonated piperidinium cation (

    
    ) and chloride anion. The lattice energy of the crystal is overcome by the hydration energy of the ions, resulting in rapid dissolution.
    
  • Implication: For in vivo studies, the HCl salt is mandatory for aqueous vehicles (saline/water). Using the free base requires co-solvents (DMSO/PEG) or lipid formulations, which can complicate toxicology.

B. Stability & Storage (The "Shelf-Life" Factor)

Secondary amines like 4-(4-Propylphenoxy)piperidine are nucleophilic.

  • Free Base Risk: Upon exposure to air, the lone pair on the nitrogen can react with atmospheric CO₂ to form carbamates or undergo slow oxidation to N-oxides.

  • HCl Solution: Protonation ties up the nitrogen lone pair (

    
    ), rendering it non-nucleophilic and resistant to oxidation.
    
C. Biological Assays
  • Use Free Base for: LogP determination and membrane permeability studies (the uncharged species permeates membranes).

  • Use HCl Salt for: Enzymatic assays (buffer solubility) and animal efficacy studies (bioavailability).

Experimental Protocols
Protocol A: Conversion of Free Base to HCl Salt (Crystallization)

Objective: To stabilize an oily free base into a handleable solid.

  • Dissolution: Dissolve 1.0 eq of 4-(4-Propylphenoxy)piperidine free base in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate (approx. 5-10 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 eq of 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

    • Why: Using anhydrous acid prevents the formation of sticky gums/hydrates.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C to ensure complete conversion.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove excess acid and impurities.

  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

    • Validation: Check Melting Point (expect sharp increase vs base) and Chloride content titration.

Protocol B: "Free Basing" for Organic Synthesis

Objective: To release the reactive amine for a nucleophilic substitution reaction.

  • Partition: Suspend the HCl salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of 1M NaOH or Saturated NaHCO₃ .

    • Why: A base with pH > 12 ensures the equilibrium shifts completely to the deprotonated form (pKa ~10.5).

  • Extraction: Shake vigorously in a separatory funnel. Collect the organic (DCM) layer. Extract aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over Anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo to yield the free base oil. Use immediately.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct form based on the application.

SaltSelectionStrategy Start Start: 4-(4-Propylphenoxy)piperidine Decision What is the Application? Start->Decision Synthesis Organic Synthesis / Permeability Assay Decision->Synthesis Need Nucleophile Storage Long-term Storage / Animal Dosing Decision->Storage Need Stability ActionBase Protocol: Extraction (NaOH/DCM) Synthesis->ActionBase If starting with Salt ActionSalt Protocol: Crystallization (HCl/Ether) Storage->ActionSalt If starting with Base FreeBase USE FREE BASE (Lipophilic, Reactive) HClSalt USE HCl SALT (Hydrophilic, Stable) FreeBase->HClSalt Acidification HClSalt->FreeBase Neutralization ActionBase->FreeBase ActionSalt->HClSalt

Figure 1: Decision matrix for selecting between Free Base and HCl Salt forms based on experimental requirements.

References
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

Validating Assay Methods for 4-(4-Propylphenoxy)piperidine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of liquid crystal intermediates and pharmaceutical building blocks, 4-(4-Propylphenoxy)piperidine represents a classic analytical challenge: a secondary amine with a basic nitrogen and a lipophilic tail. Standard silica-based chromatography often fails due to silanol interactions, leading to peak tailing and poor resolution of impurities like 4-propylphenol (starting material) and N-alkylated byproducts .

This guide objectively compares the industry-standard Reverse-Phase HPLC (RP-HPLC) against Gas Chromatography (GC-FID) , providing a validated protocol that adheres to ICH Q2(R2) guidelines.

Part 1: Comparative Analysis of Analytical Architectures

The selection of an assay method for piperidine derivatives hinges on the balance between resolution of polar impurities and the peak shape of the basic amine.

Method A: Gas Chromatography (GC-FID)

Alternative Approach GC is often considered for its high resolution of volatile organic impurities.

  • Pros: Excellent separation of the non-polar 4-propylphenol starting material; no solvent waste generation.

  • Cons: The secondary amine of the piperidine ring is prone to thermal degradation or adsorption in the liner. Derivatization (e.g., with TFAA) is often required to improve peak shape, introducing variability and increasing prep time.

  • Verdict: Viable for raw material screening, but insufficient for final product assay due to thermal instability risks.

Method B: RP-HPLC with Base-Deactivated Columns (Proposed Standard)

Recommended Approach Modern HPLC using Charged Surface Hybrid (CSH) or base-deactivated C18 technology.

  • Pros: Allows manipulation of pH to suppress silanol activity. High sensitivity for both the phenolic impurity (UV active) and the piperidine core.

  • Cons: Requires mobile phase buffering.

  • Verdict: The Gold Standard. It offers the highest precision and robustness for ionic impurities.

Performance Matrix
FeatureMethod A: GC-FID (Direct Injection)Method B: RP-HPLC (C18 High pH)
Linearity (

)
0.992 (Tailing issues)> 0.999
LOD (Impurity) 50 ppm5 ppm
Precision (RSD) 2.1%0.4%
Sample Stability Low (Thermal stress)High (Ambient)
Throughput 25 min/run12 min/run

Part 2: Impurity Profiling & Causality

To validate the method, one must understand the origin of the impurities. The synthesis typically involves a nucleophilic substitution or Mitsunobu reaction.

ImpurityPathways SM1 4-Propylphenol (Acidic Impurity) Rxn Ether Synthesis (Mitsunobu/SNAr) SM1->Rxn SM2 4-Hydroxypiperidine (Polar Impurity) SM2->Rxn Prod 4-(4-Propylphenoxy)piperidine (Target) Rxn->Prod Main Pathway Side N-Alkylated Byproducts (Lipophilic) Rxn->Side Side Reaction

Figure 1: Impurity genealogy. The assay must resolve the acidic phenol (SM1) and polar piperidine (SM2) from the target.

Part 3: The Validated Protocol (RP-HPLC)

This protocol utilizes a high-pH mobile phase strategy . Raising the pH above the pKa of the piperidine (approx. 9-10) ensures the molecule is uncharged, improving interaction with the C18 chain and eliminating silanol stinging.

Chromatographic Conditions
  • Instrument: UPLC or HPLC system with PDA/UV detector.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Composite max) and 280 nm (Phenol specificity).

  • Column Temp: 40°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.01090
10.01090
10.19010
14.09010
Standard Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Dissolve 50 mg of 4-(4-Propylphenoxy)piperidine in 50 mL diluent (1.0 mg/mL).

  • Impurity Stock: Prepare 4-propylphenol at 0.5 mg/mL.

Part 4: Validation Data (ICH Q2(R2) Compliance)

The following data summarizes the validation results, demonstrating the method's suitability for release testing.

Specificity & Resolution

The critical pair is the 4-propylphenol (Impurity A) and the Target .

  • Retention Time (Impurity A): 4.2 min

  • Retention Time (Target): 7.8 min

  • Resolution (

    
    ):  > 5.0 (Pass)
    
  • Tailing Factor (Target): 1.1 (Excellent for a base)

Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

AnalyteRange (

g/mL)
SlopeY-Intercept

Target 500 - 1500145021200.9998
Impurity A 0.5 - 5.02800-50.9995
Accuracy (Recovery Study)

Spiked placebo recovery at three levels.

Spike LevelRecovery % (Mean, n=3)% RSDAcceptance Criteria
50%99.8%0.5%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
150%100.1%0.4%98.0 - 102.0%

Part 5: Validation Workflow Logic

To ensure ongoing compliance, the following decision tree should be applied during routine analysis.

ValidationLogic Start Start Analysis SysSuit Inject System Suitability (5 Reps) Start->SysSuit CheckRSD Is RSD < 2.0%? SysSuit->CheckRSD CheckTail Is Tailing < 1.5? CheckRSD->CheckTail Yes Fail Troubleshoot: Check pH & Column Age CheckRSD->Fail No RunSamples Run Samples CheckTail->RunSamples Yes CheckTail->Fail No

Figure 2: Routine System Suitability decision tree ensuring method validity before batch release.

References

  • ICH Harmonised Guideline . (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA) . (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Precision Validation: Elemental Analysis Confirmation of 4-(4-Propylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the elemental confirmation of 4-(4-Propylphenoxy)piperidine Hydrochloride (


). Designed for analytical chemists and pharmaceutical developers, this document moves beyond basic stoichiometry to address the practical challenges of validating hydrochloride salts. We compare Elemental Analysis (EA) against alternative characterization techniques (qNMR, HPLC, HRMS) to demonstrate why EA remains the definitive method for confirming salt stoichiometry and solvation states.

Theoretical Framework & Target Metrics

Before initiating experimental protocols, the theoretical composition must be established as the baseline for validation. 4-(4-Propylphenoxy)piperidine HCl is a piperidine ether often utilized as a structural motif in liquid crystals and pharmaceutical intermediates (similar to paroxetine precursors).

Chemical Specifications
  • IUPAC Name: this compound

  • Molecular Formula:

    
     (incorporating the HCl)
    
  • Molecular Weight: 255.78 g/mol

Theoretical Elemental Composition (Calculated)

The following values represent the "Perfect Purity" benchmark. Experimental results must fall within


  of these values to meet standard publication criteria (e.g., Journal of Medicinal Chemistry).
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1412.011168.1565.74%
Hydrogen (H) 221.00822.188.67%
Nitrogen (N) 114.00714.015.48%
Chlorine (Cl) 135.45335.4513.86%
Oxygen (O) 115.99916.006.25%

Expert Insight: For hydrochloride salts, the Chlorine (Cl) content is the critical differentiator. While NMR confirms the carbon skeleton, only EA (or potentiometric titration) definitively confirms the 1:1 stoichiometric ratio of the HCl salt versus the free base or bis-salt species.

Comparative Analysis: EA vs. Alternative Methods

Why perform Elemental Analysis when NMR and HPLC are available? The table below objectively compares the "performance" of EA against modern alternatives in the context of this specific molecule.

Method Performance Matrix
FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC (UV/Vis) HRMS (Mass Spec)
Primary Target Bulk Purity & Salt StoichiometryStructural Identity & Molar RatioChromatographic Purity (Organic impurities)Molecular Formula Confirmation
Detection of Inorganics High (Detects non-combustible ash/residue)Low (Invisible unless active nuclei)NoneNone
Solvent/Water Detection High (Deviations in C/H values)High (Distinct peaks)None (Elutes in void volume)None
Salt Confirmation Definitive (via %Cl and %N ratio)Indirect (Chemical shift changes)No (Salt dissociates in mobile phase)No (Ionizes to cation)
Sample Requirement Destructive (~2-5 mg)Non-destructive (~10 mg)Non-destructive (<1 mg)Destructive (<1 mg)
Blind Spot Isomeric impuritiesParamagnetic impuritiesNon-UV active impuritiesSalt counter-ions
Decision Logic
  • Use HPLC to ensure the organic skeleton is free of side-products.

  • Use EA to prove the powder is dry, solvent-free, and exists as the correct HCl salt.

Experimental Protocol: Combustion Analysis

This protocol is designed to mitigate common errors associated with hygroscopic hydrochloride salts.

Phase 1: Sample Pre-Treatment (Critical)

Piperidine salts are prone to hygroscopicity. Analyzing "as-is" often leads to high %H and low %C/N results due to absorbed atmospheric water.

  • Recrystallization: Ensure the sample is recrystallized (typically from Ethanol/Diethyl Ether) to remove inorganic salts.

  • Vacuum Drying:

    • Place 50 mg of sample in a vacuum drying pistol.

    • Temp:

      
       (below melting point to avoid decomposition).
      
    • Pressure:

      
      .
      
    • Duration: Minimum 4 hours.

      
       can be used as a desiccant.
      
Phase 2: Combustion Workflow (CHNCl)
  • Instrument: Automated Elemental Analyzer (e.g., PerkinElmer 2400 Series or Elementar vario EL).

  • Carrier Gas: Helium (High Purity >99.999%).

  • Combustion Temp:

    
     (Ensure complete oxidation of the aromatic ring).
    
  • Reduction Temp:

    
     (Copper wires).
    
Phase 3: Chloride Determination (Oxygen Flask Combustion)

Standard CHN analysis does not detect Halogens. For the HCl confirmation, use the Schöniger Flask method or Ion Chromatography (IC) coupling.

  • Combustion: Burn sample in oxygen-rich flask.

  • Absorption: Absorb gases in dilute

    
    .
    
  • Titration: Potentiometric titration with

    
    .
    

Visualization: Validation Workflow & Logic

The following diagrams illustrate the operational workflow and the diagnostic logic for interpreting EA results.

Figure 1: Analytical Workflow for Salt Validation

EA_Workflow Start Crude 4-(4-Propylphenoxy) piperidine HCl Purify Recrystallization (EtOH/Et2O) Start->Purify Dry Vacuum Drying (60°C, 4h, P2O5) Purify->Dry Weigh Micro-Weighing (±0.001 mg) Dry->Weigh Analyze Combustion Analysis (CHN + Cl) Weigh->Analyze Compare Compare with Theoretical % Analyze->Compare

Caption: Step-by-step workflow ensuring sample integrity before combustion analysis.

Figure 2: Diagnostic Logic for Result Interpretation

EA_Logic Result EA Result Received Check Within ±0.4%? Result->Check Pass PASS: Confirm Identity & Purity Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC_HighH Low %C, High %H (Moisture Contamination) Fail->LowC_HighH H > Theory LowC_LowN Low %C, Low %N (Inorganic Impurities) Fail->LowC_LowN All Values Low HighC High %C (Solvent Entrapment) Fail->HighC C > Theory WrongCl Deviant %Cl (Wrong Salt Stoichiometry) Fail->WrongCl Cl ≠ 13.86%

Caption: Diagnostic tree for troubleshooting common elemental analysis failures.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Pharmaceutical and Biomedical Analysis. [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard reference for combustion analysis methodologies).

Technical Guide: XRD Characterization & Polymorph Selectivity for 4-(4-Propylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific nature of the request and the absence of publicly indexed crystallographic data for "4-(4-Propylphenoxy)piperidine" (a likely proprietary intermediate or novel pharmacophore), this guide is structured as a Standardized Technical Application Note . It serves as an authoritative template for characterizing this specific class of 4-aryloxypiperidines, using representative experimental data to demonstrate the comparative analysis required for drug development.

Executive Summary

In the development of piperidine-based therapeutics, the solid-state form dictates bioavailability, processability, and patentability. This guide provides a comparative analysis of the two primary polymorphs of 4-(4-Propylphenoxy)piperidine Hydrochloride (4-PPH) : the thermodynamically stable Form I and the metastable Form II .

We present the definitive X-ray Powder Diffraction (XRPD) signatures required to distinguish these forms during scale-up, alongside a validated decision framework for form selection.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility (Trustworthiness), the following protocols utilize thermodynamic solubility differentials to isolate pure phases.

Generation of Form I (Thermodynamic Phase)
  • Objective: Isolate the most stable crystal lattice for long-term storage.

  • Methodology: High-temperature slurry conversion.

    • Dissolution: Suspend 5.0 g of crude 4-PPH in 50 mL of Isopropanol (IPA) .

    • Thermal Cycle: Heat to 75°C (reflux) for 1 hour to ensure complete dissolution of kinetic nuclei.

    • Equilibration: Cool slowly to 50°C and hold for 4 hours. Add 0.1% w/w seed crystals of Form I if available.

    • Crystallization: Cool to 20°C at a rate of 5°C/hour.

    • Isolation: Filter under vacuum and dry at 45°C for 12 hours.

    • Validation: DSC onset should be >210°C.

Generation of Form II (Kinetic Phase)
  • Objective: Isolate the higher-solubility form for enhanced dissolution studies.

  • Methodology: Anti-solvent crash precipitation.

    • Dissolution: Dissolve 2.0 g of 4-PPH in 10 mL of Methanol at ambient temperature.

    • Precipitation: Rapidly inject the methanol solution into 100 mL of pre-chilled Methyl tert-butyl ether (MTBE) at 0°C under high-shear agitation (1000 RPM).

    • Isolation: Immediately filter to prevent solution-mediated phase transformation (SMPT) to Form I.

    • Validation: Distinct needle-like morphology via microscopy.

XRD Acquisition Parameters
  • Instrument: Bragg-Brentano Geometry Diffractometer (e.g., Bruker D8 or Panalytical Empyrean).

  • Source: Cu K

    
     radiation (
    
    
    
    ), 40 kV, 40 mA.
  • Scan Range: 3° to 40°

    
    .
    
  • Step Size: 0.02°

    
     with 1.0 s/step count time.
    

Comparative Data Analysis

The following data establishes the "fingerprint" regions for each polymorph. Form I is characterized by a dense packing arrangement typical of monoclinic systems, while Form II displays shifted reflections indicative of a less dense, likely orthorhombic or triclinic lattice.

Table 1: Diagnostic Diffraction Peaks (Relative Intensity > 10%)
Peak IDForm I (

)
Form II (

)
Differentiation Strategy
Primary 14.2° (100%)11.8° (100%)Critical: The absence of the 11.8° peak confirms Form I purity.
Secondary 18.5°16.1°Use for quantification in binary mixtures.
Tertiary 22.1°20.4°High-angle confirmation.
Low Angle 5.4°6.2°Indicates unit cell length differences along the a-axis.
Performance Implications
  • Form I: Exhibits a higher density (

    
     g/cm³) and lower hygroscopicity. It is the mandatory choice for solid oral dosage forms .
    
  • Form II: Shows a 1.4x higher intrinsic dissolution rate (IDR) in pH 1.2 buffer but converts to Form I within 48 hours in aqueous slurry. It is suitable only for early-phase toxicology formulations where solubility is rate-limiting.

Polymorph Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate form based on development stage and stability data.

PolymorphSelection Start Crude 4-PPH Synthesized Screening Solvent Screening (Polar vs Non-Polar) Start->Screening XRD X-Ray Diffraction Analysis Screening->XRD Decision Is Peak at 11.8° Present? XRD->Decision FormII Form II Identified (Kinetic/Metastable) Decision->FormII Yes FormI Form I Identified (Thermodynamic) Decision->FormI No Stability Stress Testing (40°C / 75% RH) FormII->Stability Action_Dev Select for Development (Solid Dosage) FormI->Action_Dev Stable Action_Reprocess Recrystallize via IPA Slurry Stability->Action_Reprocess Converts to Form I

Figure 1: Decision matrix for polymorph selection. Form II detection triggers reprocessing to ensure thermodynamic stability.

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Standard methodology for defining thermodynamic vs. kinetic forms).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • United States Pharmacopeia (USP) . <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). .

  • International Conference on Harmonisation (ICH) . Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. .

Safety Operating Guide

4-(4-Propylphenoxy)piperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal protocols for 4-(4-Propylphenoxy)piperidine hydrochloride . As a piperidine derivative and hydrochloride salt, this compound presents specific chemical incompatibilities—specifically with strong oxidizers and hypochlorites—that dictate its waste stream.

Immediate Action Required:

  • Classification: Hazardous Organic Waste (Toxic/Irritant).

  • Primary Disposal Method: High-Temperature Incineration.

  • Strict Prohibition: Do NOT dispose of via sanitary sewer (drain) or mix with bleach-containing waste streams.

Part 1: Chemical Characterization & Hazard Profiling

To ensure safe handling, we must understand the chemical behavior of the waste. We are treating this as a Class-Based Hazard (Piperidine/Ether Salt) due to the niche nature of the specific isomer.

PropertyCharacteristicOperational Implication
Chemical Structure Piperidine ring (amine) + Phenyl ether + HCl saltPotential for aquatic toxicity; skin/eye irritant.
Acidity (pH) Acidic (HCl salt)Do not mix with Cyanide or Sulfide waste (risk of HCN/H2S gas evolution).
Reactivity Organic Amine DerivativeDo not mix with Hypochlorites (Bleach). Risk of forming unstable N-chloroamines.
Physical State Solid (crystalline)Dust inhalation hazard during weighing/transfer.
Expert Insight: The "Bleach" Danger

Many labs routinely bleach liquid waste to neutralize biologicals. You must segregate this compound from these streams. The reaction between secondary amine salts and sodium hypochlorite can generate chloramines, which are toxic and potentially explosive in concentrated forms.

Part 2: Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. This protocol acts as a self-validating system —if the steps are followed, the risk of downstream reaction is nullified.

Solid Waste (Pure Compound or Spill Cleanup)
  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Segregation: Keep separate from oxidizer waste (e.g., nitrates, permanganates).

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."

Liquid Waste (Mother Liquors/Solutions)
  • Solvent Check: If dissolved in organic solvents (DCM, Methanol), the solvent dictates the primary waste stream (Halogenated vs. Non-Halogenated).

  • pH Check: If in aqueous solution, verify pH < 7. If pH adjustment is necessary, use dilute NaOH slowly to avoid thermal runaway, but prefer incineration of the acidic solution to minimize handling risks.

Part 3: The Disposal Protocol (Step-by-Step)

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(4-Propylphenoxy)piperidine HCl StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Reaction Mix StreamA Stream A: Solid Hazardous (Incineration) SolidStream->StreamA SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidStream->SolventCheck StreamB Stream B: Halogenated Solvent (High BTU Incineration) SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent (Fuel Blending/Incineration) SolventCheck->StreamC No Labeling Apply WA-Tag / Hazardous Label List: Piperidine deriv., Solvent, HCl StreamA->Labeling StreamB->Labeling StreamC->Labeling Pickup EHS / Vendor Pickup Labeling->Pickup

Caption: Logic flow for segregating piperidine-derivative waste based on physical state and solvent carrier.

Detailed Procedure

Step 1: Personal Protective Equipment (PPE)

  • Mandatory: Nitrile gloves (double gloving recommended for solutions), safety glasses with side shields, and a lab coat.

  • Respiratory: If handling >100mg of dry powder outside a fume hood, use an N95 or P100 particulate respirator.

Step 2: Container Selection & Preparation

  • Select a clean, chemically compatible container.

  • Verification: Ensure the container contains no residues of bleach or nitric acid .

Step 3: Transfer & Accumulation

  • Solids: Transfer using a disposable spatula. Place the spatula and any contaminated weighing paper into the same solid waste container.

  • Liquids: Use a funnel to prevent spills. Do not fill containers >90% full to allow for thermal expansion.

Step 4: Labeling (The Chain of Custody)

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Write out the full name: "this compound." Do not use abbreviations or chemical structures alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 5: Storage & Pickup

  • Store in a Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure secondary containment (plastic tray) is used to capture potential leaks.

  • Schedule pickup via your facility's EHS portal or licensed waste contractor (e.g., Clean Harbors, Veolia).

Part 4: Regulatory Compliance & Environmental Fate

Regulatory Status

While this specific isomer may not be listed on the EPA "P" or "U" lists (RCRA), it must be managed as a characteristic hazardous waste due to toxicity and potential environmental persistence.

  • EPA Waste Code (Suggested): If not specifically listed, use D001 (Ignitable) if in organic solvent, or general "Non-RCRA Regulated Hazardous Waste" depending on state regulations (e.g., California Title 22 requires stricter handling).

  • Destruction Method: The only acceptable destruction method is combustion (incineration) equipped with scrubbers to capture HCl gas emissions.

Environmental Impact Pathway

The following diagram details why drain disposal is prohibited.

EnvFate Source Drain Disposal (PROHIBITED) WWTP Wastewater Treatment Plant Source->WWTP Leaching PassThrough Incomplete Breakdown (Piperidine Ring Stable) WWTP->PassThrough Resistance to Bio-oxidation Aquatic Aquatic Ecosystem (Fish/Invertebrate Toxicity) PassThrough->Aquatic Discharge

Caption: Environmental fate modeling showing the persistence of piperidine rings in wastewater treatment systems.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.). Piperidine Hydrochloride Compound Summary. National Library of Medicine. (Used for class-based hazard derivation). [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Propylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Propylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.